molecular formula C13H19N B1488787 3-Methyl-3-(2-phenylethyl)pyrrolidine CAS No. 1248713-00-9

3-Methyl-3-(2-phenylethyl)pyrrolidine

Cat. No. B1488787
CAS RN: 1248713-00-9
M. Wt: 189.3 g/mol
InChI Key: ZEJRBAYSVMYZLY-UHFFFAOYSA-N
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Description

“3-Methyl-3-(2-phenylethyl)pyrrolidine” is a chemical compound. It is an analogue of 2-phenylethylamine where the amine has been replaced by a pyrrolidine ring . It is the base chemical structure for a series of stimulant drugs .


Synthesis Analysis

The synthesis of pyrrolidine compounds, including “3-Methyl-3-(2-phenylethyl)pyrrolidine”, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines can be achieved via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides .


Molecular Structure Analysis

The molecular formula of “3-Methyl-3-(2-phenylethyl)pyrrolidine” is C13H19N . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including “3-Methyl-3-(2-phenylethyl)pyrrolidine”, are used in various chemical reactions. The influence of steric factors on biological activity is often investigated, along with the structure–activity relationship (SAR) of the studied compounds .


Physical And Chemical Properties Analysis

The molar mass of “3-Methyl-3-(2-phenylethyl)pyrrolidine” is 189.3 g·mol−1 . More detailed physical and chemical properties are not specified in the available resources.

Scientific Research Applications

Molecular Synthesis and Chemical Properties

  • Selective Receptor Antagonists : Compounds structurally related to 3-Methyl-3-(2-phenylethyl)pyrrolidine, such as 2-Methyl-6-(phenylethynyl)pyridine, have been investigated for their potential as selective antagonists for specific receptors, demonstrating significant pharmacological activity and potential therapeutic applications (Cosford et al., 2003).
  • Chiral Auxiliaries in Asymmetric Synthesis : The structural elements of 3-Methyl-3-(2-phenylethyl)pyrrolidine have been utilized in the design of chiral auxiliaries and catalysts, contributing to the efficient synthesis of enantiomerically pure compounds, which is crucial in the development of drugs and agrochemicals (Chiaroni et al., 1995).

Biological Activity and Therapeutic Potential

  • Inhibitory Activity on Enzymes : Pyrrolidine derivatives, including those related to 3-Methyl-3-(2-phenylethyl)pyrrolidine, have shown inhibitory activity against various enzymes, suggesting potential applications in treating diseases related to enzyme dysfunction (Fiaux et al., 2005).
  • Anticonvulsant Properties : N-Mannich bases derived from pyrrolidine structures have demonstrated anticonvulsant activity, indicating potential utility in the development of new treatments for epilepsy and related neurological conditions (Kamiński et al., 2013).

Catalysis and Organic Reactions

  • Catalytic Applications : Derivatives of 3-Methyl-3-(2-phenylethyl)pyrrolidine have been employed as catalysts in organic reactions, showcasing their versatility in facilitating various chemical transformations, including stereoselective additions and cyclization reactions (Singh et al., 2013).

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, as in “3-Methyl-3-(2-phenylethyl)pyrrolidine”, is one such scaffold. This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-methyl-3-(2-phenylethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-13(9-10-14-11-13)8-7-12-5-3-2-4-6-12/h2-6,14H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJRBAYSVMYZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3-(2-phenylethyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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